ethyl 3-amino-2-pyridin-3-ylthieno[2,3-b]pyridine-6-carboxylate
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Overview
Description
Ethyl 3-amino-2-pyridin-3-ylthieno[2,3-b]pyridine-6-carboxylate is a heterocyclic compound that contains both pyridine and thieno[2,3-b]pyridine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-pyridin-3-ylthieno[2,3-b]pyridine-6-carboxylate typically involves the reaction of pyridine derivatives with thieno[2,3-b]pyridine precursors. One common method involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide . The reaction proceeds through a cyclization step to form the thieno[2,3-b]pyridine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-boiling solvents and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-pyridin-3-ylthieno[2,3-b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino compounds.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group and the ester carbonyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .
Major Products
The major products formed from these reactions include various substituted thieno[2,3-b]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-pyridin-3-ylthieno[2,3-b]pyridine-6-carboxylate involves its interaction with microbial enzymes and cellular targets. The compound can inhibit the growth of bacteria and fungi by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt cell wall synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate: Similar structure but with different substituents, leading to variations in biological activity.
Ethyl 3-(pyridin-2-ylamino)propanoate: Contains a pyridine moiety but lacks the thieno[2,3-b]pyridine ring system.
Uniqueness
Ethyl 3-amino-2-pyridin-3-ylthieno[2,3-b]pyridine-6-carboxylate is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials .
Properties
IUPAC Name |
ethyl 3-amino-2-pyridin-3-ylthieno[2,3-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-2-20-15(19)11-6-5-10-12(16)13(21-14(10)18-11)9-4-3-7-17-8-9/h3-8H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSGUTQLUPGQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C(=C(S2)C3=CN=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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